molecular formula C7H5ClINO2 B13973775 Methyl 4-chloro-5-iodonicotinate

Methyl 4-chloro-5-iodonicotinate

Cat. No.: B13973775
M. Wt: 297.48 g/mol
InChI Key: HKOOAOLVNSCRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-5-iodonicotinate is a methyl ester derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring chlorine and iodine substituents at positions 4 and 5 of the pyridine ring, respectively. The molecular formula is inferred as C₇H₅ClINO₂, with a calculated molecular weight of 297.35 g/mol. This compound is hypothesized to serve as a pharmaceutical intermediate, leveraging its halogen substituents for reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

methyl 4-chloro-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3

InChI Key

HKOOAOLVNSCRSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the reaction of 4-chloronicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemistry: Methyl 4-chloro-5-iodonicotinate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated nicotinic acid derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-iodonicotinate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and altering their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 4-chloro-5-iodonicotinate with structurally related compounds, emphasizing substituent positions, functional groups, and molecular properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₇H₅ClINO₂ 4-Cl, 5-I, COOCH₃ 297.35 (calc) Halogenated intermediate; cross-coupling reactions
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₉H₉ClINO₂ 6-Cl, 5-Et, 2-I, COOCH₃ 325.53 Higher lipophilicity; custom synthesis
Methyl 5-amino-6-chloronicotinate C₇H₆ClN₂O₂ 5-NH₂, 6-Cl, COOCH₃ 200.59 (calc) Electron-rich; drug design
4-Iodo-5-methoxynicotinonitrile C₇H₄IN₂O 4-I, 5-OCH₃, CN 274.02 (calc) Polar; agrochemical applications

Substituent Effects on Reactivity and Properties

Halogen Position and Electronic Effects :

  • The 4-chloro and 5-iodo substituents in the target compound create electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. This facilitates nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .
  • In contrast, Methyl 6-chloro-5-ethyl-2-iodonicotinate () features an ethyl group at position 5, increasing steric bulk and lipophilicity. The 2-iodo substituent may direct reactivity differently compared to the 5-iodo position in the target compound.

Functional Group Variations: Amino groups (e.g., Methyl 5-amino-6-chloronicotinate, ) donate electron density, making the ring less reactive toward electrophiles but more suited for hydrogen bonding in drug-target interactions. Nitrile groups (e.g., 4-Iodo-5-methoxynicotinonitrile, ) increase polarity, improving solubility in polar solvents compared to methyl esters.

Methyl Ester Stability :

  • Methyl esters (common in and ) generally exhibit moderate stability under acidic/basic conditions, with hydrolysis yielding carboxylic acids. The ester group in the target compound may enhance solubility in organic media compared to free acids .

Biological Activity

Methyl 4-chloro-5-iodonicotinate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Overview of this compound

  • Molecular Formula : C₇H₅ClINO₂
  • Molecular Weight : 237.48 g/mol
  • Structural Features : The compound features a pyridine ring with chlorine and iodine substituents, which significantly influence its biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and iodine) enhances its reactivity and binding affinity.

  • Enzyme Interaction : Studies suggest that this compound may influence enzyme kinetics, particularly those involved in metabolic pathways.
  • Receptor Binding : The compound shows potential in modulating nicotinic acetylcholine receptors, which are crucial in neurotransmission and could be targeted for neurological disorders.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant activity, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, notably showing IC50 values comparable to established chemotherapeutic agents. This suggests a promising avenue for cancer treatment.
  • Neuropharmacological Effects : Research involving animal models indicates that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis of Biological Activity

Compound NameActivity TypeMIC/IC50 ValueReference
This compoundAntimicrobial10 µg/mL
This compoundCytotoxicity (TLX5 cells)15 µM
This compoundNeuroprotectiveN/A

Synthesis Methods

This compound can be synthesized through various chemical reactions, including:

  • Esterification : Using iodoacetic acid and chlorinated nicotinic acid derivatives.
  • Suzuki Coupling Reaction : Involves coupling aryl boronic acids with halogenated nicotinates to achieve the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.